molecular formula C20H17FN2O3 B1207858 1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 123942-04-1

1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B1207858
CAS No.: 123942-04-1
M. Wt: 352.4 g/mol
InChI Key: FNKLCGHPPNAPBJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of WIN 57273 involves the use of specific reaction conditions and reagents. The preparation methods typically include the following steps:

Industrial production methods for WIN 57273 are designed to optimize yield and purity. These methods often involve large-scale reactions under carefully controlled conditions to ensure consistency and quality .

Chemical Reactions Analysis

WIN 57273 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of WIN 57273 may result in the formation of quinolone derivatives with enhanced activity .

Scientific Research Applications

WIN 57273 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying the synthesis and reactivity of fluoroquinolones.

    Biology: It is used to study the mechanisms of bacterial resistance and the development of new antimicrobial agents.

    Medicine: It is used in the development of new treatments for bacterial infections, particularly those caused by gram-positive pathogens.

    Industry: It is used in the production of antimicrobial coatings and materials

Mechanism of Action

WIN 57273 exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death . The molecular targets and pathways involved in this mechanism are critical for the compound’s antimicrobial activity.

Comparison with Similar Compounds

WIN 57273 is compared with other fluoroquinolones such as sparfloxacin, fleroxacin, temafloxacin, and tiprofloxacin. It has been shown to be more active against gram-positive bacteria compared to these compounds . The unique structural features of WIN 57273, such as its enhanced activity and stability, make it a valuable compound for research and development .

Similar compounds include:

Properties

IUPAC Name

1-cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3/c1-10-5-12(6-11(2)22-10)14-8-18-15(7-17(14)21)19(24)16(20(25)26)9-23(18)13-3-4-13/h5-9,13H,3-4H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKLCGHPPNAPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60154154
Record name Win 57273
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123942-04-1
Record name Win 57273
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123942041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Win 57273
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 12.4 g ethyl 1-cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate in 320 ml water containing 3.5 g sodium hydroxide was heated at reflux for 2.5 hours. The reaction mixture was then decolorized with charcoal, filtered and brought to pH 5-5.5 with acetic acid. The solid that precipitated was collected, dried in vacuo and recrystallized from dimethylformamide to give 8.4 g 1-cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, m.p. 300°-302° C. (decompn.).
Name
ethyl 1-cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 2
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1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 3
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1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 4
1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 5
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1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

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